An In-depth Technical Guide to the Chemical Properties of [2,3'-Bipyridine]-5'-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of [2,3'-Bipyridine]-5'-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of [2,3'-Bipyridine]-5'-carboxylic acid, a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug discovery. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from closely related analogues, and presents a detailed theoretical and practical framework for researchers, scientists, and professionals in drug development. The guide covers the synthesis, spectroscopic characterization, reactivity, coordination chemistry, and potential applications of this versatile molecule, with a strong emphasis on the causal relationships that underpin its chemical behavior.
Introduction: The Architectural Appeal of Asymmetric Bipyridines
Bipyridine-based ligands have long been cornerstones in the construction of sophisticated supramolecular assemblies and functional metal complexes. The introduction of carboxylic acid moieties onto the bipyridine scaffold dramatically expands their utility, providing a crucial "handle" for forming robust coordination bonds and participating in hydrogen-bonding networks. While symmetrically substituted bipyridines, such as 2,2'-bipyridine-5,5'-dicarboxylic acid, have been extensively studied, asymmetrically functionalized isomers like [2,3'-Bipyridine]-5'-carboxylic acid offer unique steric and electronic properties. This asymmetry can lead to novel coordination geometries, framework topologies in metal-organic frameworks (MOFs), and specific interactions with biological targets, making them a compelling area of research.
This guide will delve into the nuanced chemical personality of [2,3'-Bipyridine]-5'-carboxylic acid, providing both foundational knowledge and field-proven insights for its application in advanced chemical synthesis and materials design.
Physicochemical Properties
A foundational understanding of the intrinsic properties of [2,3'-Bipyridine]-5'-carboxylic acid is paramount for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | |
| Molecular Weight | 200.19 g/mol | |
| CAS Number | 5059-52-9 | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in aqueous base. | Inferred from analogues[2][3] |
| pKa | ~1.95-3.5 (predicted for carboxylic acid proton) | Predicted, based on similar structures[4] |
Solubility Insights: The poor solubility of bipyridine carboxylic acids in many common solvents is a well-documented challenge for researchers.[2] This is attributable to the strong intermolecular hydrogen bonding between the carboxylic acid groups and the polar nature of the bipyridine core. The molecule can exist in a zwitterionic form, further limiting its solubility in non-polar organic solvents. To overcome this, dissolution can often be achieved in basic aqueous solutions (e.g., dilute NaOH or NH₄OH) through deprotonation of the carboxylic acid to form the more soluble carboxylate salt. For reactions in organic media, the use of highly polar aprotic solvents such as DMSO or DMF, sometimes with gentle heating, may be effective.[2]
Synthesis Strategies: Crafting Asymmetry
Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling
A plausible and widely adopted method for constructing the 2,3'-bipyridine core is the Suzuki or Stille coupling reaction. The general workflow is depicted below.
Figure 1. Proposed synthetic workflow for [2,3'-Bipyridine]-5'-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established palladium-catalyzed cross-coupling reactions for similar heterocyclic systems.[1]
Step 1: Cross-Coupling Reaction
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To a flame-dried Schlenk flask, add methyl 5-bromonicotinate (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
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Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield methyl [2,3'-bipyridine]-5'-carboxylate.
Step 2: Saponification
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Dissolve the methyl [2,3'-bipyridine]-5'-carboxylate (1.0 eq) in a mixture of methanol and water.
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Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature or with gentle heating.
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Monitor the hydrolysis of the ester by TLC or LC-MS.
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Once the reaction is complete, remove the methanol under reduced pressure.
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Carefully acidify the aqueous solution with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 4-5.
-
The product, [2,3'-Bipyridine]-5'-carboxylic acid, should precipitate out of solution.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Characterization
While specific experimental spectra for [2,3'-Bipyridine]-5'-carboxylic acid are not widely published, its structure allows for the prediction of key spectroscopic features based on the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the seven distinct aromatic protons. The signals will appear in the downfield region, typically between 7.0 and 9.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, likely >10 ppm, due to hydrogen bonding.
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¹³C NMR: The carbon NMR spectrum will show 11 distinct signals for the carbon atoms of the bipyridine core and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorbances:
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A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹, which is characteristic of the hydrogen-bonded dimer.
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A strong C=O stretch from the carbonyl group of the carboxylic acid, typically appearing around 1700-1730 cm⁻¹.
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C=N and C=C stretching vibrations from the pyridine rings in the 1400-1600 cm⁻¹ region.
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C-H stretching vibrations from the aromatic rings, typically appearing just above 3000 cm⁻¹.
Mass Spectrometry
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Electrospray Ionization (ESI): In positive ion mode, the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed.
Reactivity and Coordination Chemistry
The chemical reactivity of [2,3'-Bipyridine]-5'-carboxylic acid is dominated by the interplay between the bipyridine unit and the carboxylic acid functionality.
Figure 2. Reactivity pathways of [2,3'-Bipyridine]-5'-carboxylic acid.
Coordination as a Versatile Ligand
This molecule can act as a multidentate ligand, offering several coordination modes:
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N,N'-Chelation: The two nitrogen atoms of the bipyridine unit can chelate to a single metal center, forming a stable five-membered ring. This is a hallmark of bipyridine chemistry.[5]
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Carboxylate Binding: The carboxylic acid group can be deprotonated to form a carboxylate anion, which can then coordinate to a metal center in a monodentate, bidentate, or bridging fashion.
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Bridging Ligand: The combination of the bipyridine and carboxylate groups allows this molecule to act as a bridging ligand, connecting multiple metal centers to form extended structures like coordination polymers and MOFs.[6]
The asymmetric nature of [2,3'-Bipyridine]-5'-carboxylic acid can lead to the formation of complexes with lower symmetry and potentially chiral structures, which is of great interest in asymmetric catalysis and materials with unique optical properties.
Reactivity of the Carboxylic Acid Group
Beyond coordination, the carboxylic acid group can undergo typical reactions, such as:
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Esterification: Reaction with alcohols under acidic conditions to form esters.
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Amide Bond Formation: Activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine to form an amide bond. This is a key reaction for bioconjugation and the synthesis of more complex organic molecules.
Applications in Research and Development
The unique structural features of [2,3'-Bipyridine]-5'-carboxylic acid make it a valuable building block in several areas of chemical science.
Metal-Organic Frameworks (MOFs)
As a linker molecule, [2,3'-Bipyridine]-5'-carboxylic acid is an excellent candidate for the construction of MOFs.[3][6] The rigid bipyridine backbone provides structural integrity, while the carboxylic acid group serves as the primary coordination site for linking metal clusters. The "uncoordinated" nitrogen atom of the 2-pyridyl ring can then be used for post-synthetic modification, such as the introduction of catalytic metal centers or other functional groups.[7]
Homogeneous Catalysis
Bipyridine ligands are widely used in homogeneous catalysis. Metal complexes of [2,3'-Bipyridine]-5'-carboxylic acid could find applications in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The carboxylic acid group can be used to anchor the catalyst to a solid support, facilitating catalyst recovery and reuse.
Drug Development and Medicinal Chemistry
Pyridine and bipyridine motifs are common in pharmacologically active compounds. The incorporation of a carboxylic acid group can enhance water solubility and provide a point of interaction with biological targets. Ruthenium complexes of bipyridine dicarboxylic acids, for instance, have been investigated for their cytotoxic and antioxidant properties.[8][9] The specific geometry of [2,3'-Bipyridine]-5'-carboxylic acid could lead to novel metal-based therapeutic agents with unique structure-activity relationships.
Safety and Handling
Based on GHS classifications for the closely related (2,2'-Bipyridine)-5-carboxylic acid, this compound should be handled with care.[10]
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Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.
Conclusion
[2,3'-Bipyridine]-5'-carboxylic acid represents a molecule of considerable potential, bridging the gap between the well-established chemistry of bipyridines and the functional versatility of carboxylic acids. Its asymmetric design offers exciting opportunities for the creation of novel materials and molecules with tailored properties. While further experimental elucidation of its specific chemical properties is warranted, the foundational principles outlined in this guide provide a robust framework for its synthesis, characterization, and application in cutting-edge research and development.
References
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Yamamoto, Y., & Tamiaki, H. (2011). Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Organic Letters, 13(8), 2094–2097. [Link]
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Moldb. (n.d.). [2,3'-bipyridine]-5-carboxylic acid. Retrieved February 7, 2026, from [Link]
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Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. r/chemistry. [Link]
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Fang, M., et al. (2014). Two 3-D metal organic frameworks containing 2, 2′-bipyridine-5, 5′-dicarboxylic acid: synthesis, structure, and magnetic properties. Transition Metal Chemistry, 39(7), 803-808. [Link]
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Wikipedia. (2023). Transition metal complexes of 2,2'-bipyridine. [Link]
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PubChem. (n.d.). (2,2'-Bipyridine)-5-carboxylic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Kamatchi, T. S., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. New Journal of Chemistry, 41(9), 3476-3491. [Link]
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